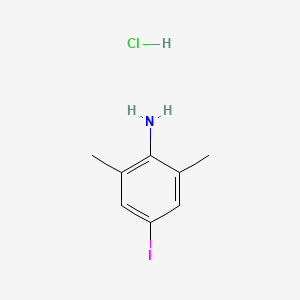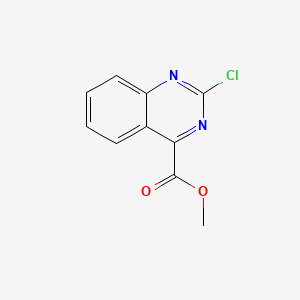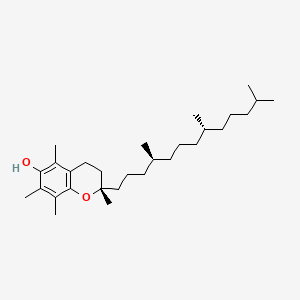![molecular formula C8H8N4O3S B584353 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol CAS No. 50540-16-4](/img/structure/B584353.png)
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol, also known as 2-NBDG, is a fluorescent D-glucose analog . The fluorescent activity of 2-NBDG is detected by flow cytometry . It is incubated directly with the test sample for uptake, followed by measurement . It is used as a fluorescent indicator for direct glucose uptake measurement . 2-NBDG is used as a fluorescent deoxyglucose analog to study the tumor cells .
Synthesis Analysis
The fluorescent D-glucose derivative, 2-NBDG, is synthesized by reacting D-glucosamine with inexpensive 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) . A series of reaction conditions such as reaction time, bases, the loading of bases, solvents, and reaction temperature has been investigated . The yield of 2-NBDG can be enhanced to 83.0% under the optimal reaction conditions . Meanwhile, a gram-scale synthesis of 2-NBDG was also realized with an 80.0% isolated yield .Molecular Structure Analysis
The molecular formula of 2-NBDG is C12H14N4O8 . The molecular weight is 342.26 . The SMILES string isOCC@@HC@@HC@HC@@H=O)c2nonc12)C=O . Chemical Reactions Analysis
The synthesis of 2-NBDG involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) .Physical And Chemical Properties Analysis
2-NBDG is a powder with a fluorescence λex 494 nm; λem 551 nm in DMSO . It is stored at a temperature of −20°C .Wirkmechanismus
Zukünftige Richtungen
2-NBDG is widely used in cell biology to visualize the uptake of glucose by cells . Its use in in vivo imaging of epileptic activity experiments suggests potential for further applications in medical and biological research . Further studies could explore its use in other types of cells and conditions.
Eigenschaften
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-12(14)6-2-1-5(9-3-4-16)7-8(6)11-15-10-7/h1-2,9,16H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXMYOAJNPZPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

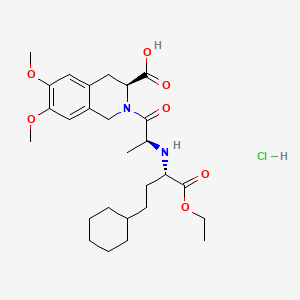

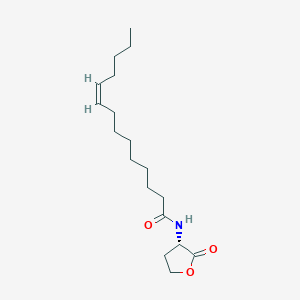


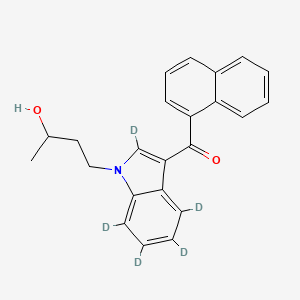
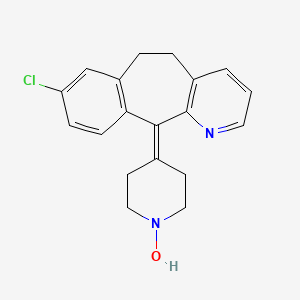
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)
